molecular formula C12H15N3 B15328243 4-(1-isopropyl-1H-pyrazol-4-yl)aniline

4-(1-isopropyl-1H-pyrazol-4-yl)aniline

Cat. No.: B15328243
M. Wt: 201.27 g/mol
InChI Key: APMLRSSAOWKNSB-UHFFFAOYSA-N
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Description

4-(1-Isopropyl-1H-pyrazol-4-yl)aniline (CAS 1342161-68-5) is a nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole core, which is a privileged scaffold in pharmaceuticals known to impart a wide range of biological activities . The molecule serves as a key synthetic intermediate for the design of novel therapeutic agents. Its structure is particularly valuable for constructing potential anticancer compounds, as pyrazole-based molecules have demonstrated potent activity against various cancer cell lines, including mechanisms involving cell cycle arrest and apoptosis . Furthermore, pyrazole derivatives are extensively investigated for their antiviral properties, showing promise against viruses such as hepatitis C, influenza, and HIV by targeting viral replication processes . The presence of the aniline (primary aromatic amine) functional group and the isopropyl-substituted pyrazole ring makes this reagent a versatile precursor for further chemical modifications, such as amide bond formation or incorporation into larger, more complex heterocyclic systems. Researchers can utilize this compound in the synthesis of molecules targeting protein kinases, which are critical in numerous disease pathways . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(1-propan-2-ylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,13H2,1-2H3

InChI Key

APMLRSSAOWKNSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule, 4-(1-isopropyl-1H-pyrazol-4-yl)aniline, can be dissected into two primary subunits:

  • 1-Isopropyl-1H-pyrazole-4-yl group : A pyrazole ring substituted with an isopropyl group at the 1-position.
  • 4-Aminophenyl group : An aniline moiety para-substituted to the pyrazole.

Retrosynthetically, the compound can be assembled via cross-coupling reactions between halogenated pyrazoles and aniline derivatives or through pyrazole ring formation on pre-functionalized aniline substrates.

Pyrazole Core Synthesis and Functionalization

Synthesis of 1-Isopropyl-1H-pyrazole

The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 1-isopropyl substitution, 1-isopropylhydrazine reacts with acetylacetone under acidic conditions:

$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{NHC}(\text{CH}3)2 \xrightarrow{\text{HCl}} \text{1-Isopropyl-1H-pyrazole} + \text{H}_2\text{O}
$$

This method yields the pyrazole ring with the isopropyl group at the 1-position.

Table 1: Optimization of Pyrazole Synthesis
Condition Temperature (°C) Yield (%) Byproducts
HCl (1M) 80 78 <5% diketone
H₂SO₄ (0.5M) 100 65 10% dimerization
Acetic Acid 120 72 8% decomposition

Halogenation at the Pyrazole 4-Position

Electrophilic substitution at the pyrazole 4-position is achieved using bromine or iodine. For example, 4-bromo-1-isopropyl-1H-pyrazole is synthesized via bromination with N-bromosuccinimide (NBS) in dichloromethane:

$$
\text{1-Isopropyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{AIBN, CH}2\text{Cl}2} \text{4-Bromo-1-isopropyl-1H-pyrazole}
$$

Yields exceed 85% under radical-initiated conditions.

Alternative Routes: Pyrazole Ring Formation on Aniline

Cyclocondensation with Hydrazines

A one-pot synthesis involves reacting 4-aminophenylacetylene with 1-isopropylhydrazine and a diketone:

$$
\text{4-NH}2\text{C}6\text{H}4\text{C≡CH} + \text{NH}2\text{NHC}(\text{CH}3)2 + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}
$$

This method avoids halogenation steps but suffers from moderate yields (60–70%) due to competing side reactions.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors enhance the bromination and Suzuki coupling steps, achieving >90% conversion with catalyst recycling. Purification via crystallization from ethanol/water mixtures yields >99% purity.

Chemical Reactions Analysis

Alkylation and Acylation

The aniline moiety readily undergoes alkylation and acylation under standard conditions:

Reaction Type Reagents/Conditions Product Yield
N-AlkylationMethyl iodide, DMF, NaH, 0°C → RT, 6hN-Methyl-4-(1-isopropyl-pyrazol-4-yl)aniline78%
AcylationAcetyl chloride, DCM, Et₃N, 24hN-Acetyl-4-(1-isopropyl-pyrazol-4-yl)aniline82%

The isopropyl group on the pyrazole ring introduces steric hindrance, slowing reaction kinetics compared to unsubstituted analogs.

Suzuki–Miyaura Coupling

The aryl bromide derivative participates in cross-coupling reactions:

python
# Example reaction setup substrate = 4-(1-isopropyl-pyrazol-4-yl)-2-bromoaniline catalyst = Pd(PPh₃)(2 mol%) base = K₂CO₃, solvent = dioxane/H₂O (3:1) temperature = 80°C, time = 12h product = Biaryl derivatives

Key Outcomes :

  • Coupling efficiency: 85% with electron-rich boronic acids

  • Steric bulk from isopropyl group reduces yields by ~15% vs. methyl analogs

Azo Dye Formation

Diazotization with NaNO₂/HCl (0–5°C) followed by coupling with β-naphthol:

Parameter Value
λmax (azo product)480 nm (EtOH)
Molar Extinction (ε)1.2×10⁴ L·mol⁻¹·cm⁻¹

Side Reaction :

  • Dimerization occurs if temperature exceeds 10°C (15–20% yield loss)

Sandmeyer Reaction

CuCN-mediated cyanation of diazonium salt:

Condition Outcome
CuCN (1.2 eq), 60°C, 3h4-Cyano-pyrazolyl-aniline
Purity (HPLC)91%

Electrophilic Substitution

Nitration at pyrazole C3/C5 positions:

Nitrating Agent Regioselectivity (C3:C5) Total Yield
HNO₃/H₂SO₄3:168%
Acetyl nitrate4:172%

DFT calculations show C3 preference due to lower activation energy (ΔΔG‡ = 2.3 kcal/mol) .

Ring-Opening Reactions

Oxidative cleavage with H₂O₂/HCl:

Mechanism :

  • Epoxidation of pyrazole double bond

  • Acid-catalyzed ring opening → amino-ketone derivative

Product : 4-(3-Oxo-propionamido)aniline (62% yield)

Comparative Reactivity Analysis

Analog Relative Reaction Rate (vs. Target)
4-(1-Ethyl-1H-pyrazol-4-yl)aniline1.3× faster alkylation
3-(1-Isopropyl-1H-pyrazol-4-yl)aniline0.7× slower diazotization
4-(1H-Pyrazol-4-yl)aniline (no substituent)2.1× faster Suzuki coupling

Steric effects from the isopropyl group dominate electronic contributions in most transformations .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Achieves 92% conversion in <30 min vs. 6h batch process

  • Catalyst Recycling : Pd recovery >95% using functionalized silica supports

  • Waste Reduction : E-factor improved from 18 → 4.2 via solvent recovery systems

This compound’s reactivity profile enables its use as a key intermediate for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and fluorescent materials. Ongoing research focuses on enantioselective modifications of the isopropyl group to enhance biological specificity .

Scientific Research Applications

4-(1-isopropyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with 4-(1-isopropyl-1H-pyrazol-4-yl)aniline, differing in substituents, linker groups, or heterocyclic systems. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Notable Properties References
4-(1H-Pyrazol-1-yl)aniline C₉H₉N₃ 159.19 Pyrazole directly bonded to aniline Simpler structure, lower lipophilicity
4-(1H-Pyrazol-1-ylmethyl)aniline C₁₀H₁₁N₃ 173.21 Methylene linker between pyrazole and aniline Melting point: 67–69°C
4-(2-methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 284.38 Thiazole and methylpyrazole substituents Increased complexity and molar mass

Structural Variations and Functional Effects

  • Pyrazole Substituents: The isopropyl group in this compound introduces steric hindrance absent in 4-(1H-Pyrazol-1-yl)aniline (). This modification likely reduces intermolecular interactions, enhancing solubility in non-polar solvents compared to the unsubstituted analog .
  • Heterocyclic Diversity : The thiazole-containing analog () introduces sulfur into the heterocyclic system, which may enhance electronic interactions and alter reactivity profiles compared to purely nitrogen-based systems .

Biological Activity

4-(1-Isopropyl-1H-pyrazol-4-yl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor for certain enzymes and receptors, which can lead to the modulation of cellular pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has demonstrated inhibitory effects on specific kinases, which are critical in cancer cell proliferation.
  • Receptor Modulation: It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways relevant to neurological disorders.

Biological Activities

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity:
    • Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, some studies have reported IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A375 cells .
    • The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
  • Anti-inflammatory Properties:
    • Compounds with a similar scaffold have been evaluated for their anti-inflammatory effects, showing promise in reducing markers of inflammation in vitro and in vivo models .
  • Neuroprotective Effects:
    • There is emerging evidence suggesting that pyrazole derivatives can exert neuroprotective effects through modulation of neurotransmitter systems, potentially offering therapeutic avenues for conditions like Huntington's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

StudyFindingsIC50 Values
Abadi et al. (2022)Evaluated anticancer potentialA375: 4.2 µM
Huang et al. (2022)Assessed CDK2 inhibitory propertiesMCF-7: 0.98 µM
Li et al. (2022)Significant anticancer efficacyHCT116: 0.39 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-isopropyl-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(dppf)₂Cl₂) under inert atmospheres. Key steps include refluxing in xylene with chloranil (oxidizing agent) and purification via recrystallization (methanol/water) . For pyrazole ring functionalization, employ NaBH₄ for reductive amination or alkylation with isopropyl halides .
  • Yield Factors : Temperature (>80°C enhances coupling), solvent polarity (DMSO improves solubility but complicates purification), and stoichiometric ratios (excess boronic acid derivatives reduce side products) .

Q. How is structural confirmation of this compound achieved?

  • Analytical Workflow :

  • NMR : Confirm amine proton (δ 5.2–5.8 ppm) and pyrazole ring protons (δ 7.5–8.2 ppm) .
  • IR : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peak (m/z ~215 for C₁₂H₁₅N₃) and fragmentation patterns .
  • X-ray Crystallography : Resolve isopropyl group orientation and hydrogen-bonding networks (critical for bioactivity studies) .

Q. What biological activity screening strategies are applicable to this compound?

  • In Vitro Assays : Screen against kinase targets (e.g., JAK2, EGFR) due to pyrazole’s ATP-binding pocket affinity. Use fluorescence polarization or SPR for binding kinetics .
  • SAR Studies : Compare with analogs (e.g., 4-(1-methyl-pyrazol-5-yl)aniline) to assess the isopropyl group’s role in potency and selectivity .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Case Study : If analog 4-(1-propyl-pyrazol-4-yl)aniline shows higher kinase inhibition but lower solubility:

Perform molecular dynamics simulations to compare binding modes.

Assess logP values (isopropyl may increase hydrophobicity, reducing cellular uptake).

Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic differences .

Q. What strategies optimize reaction scalability while minimizing by-products?

  • Process Chemistry :

  • Replace DMSO with THF/water biphasic systems to simplify purification .
  • Use flow chemistry for continuous Pd-catalyzed coupling (reduces catalyst loading by 40%) .
  • Implement DOE (Design of Experiments) to map optimal temperature/pH ranges .

Q. How to address regulatory compliance in preclinical studies involving this compound?

  • Guidelines :

  • Non-Clinical Testing : Follow ICH S7A for safety pharmacology (cardiovascular, CNS profiling).
  • Documentation : Maintain batch records (HPLC purity >98%) and stability data (ICH Q1A). Note that FDA approval is not applicable for research-grade compounds .

Key Recommendations

  • Prioritize X-ray crystallography for resolving stereochemical ambiguities .
  • Use SPR or ITC for nuanced bioactivity comparisons to avoid false positives in kinase assays .
  • Adopt flow chemistry for scalable, reproducible synthesis in academic labs .

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